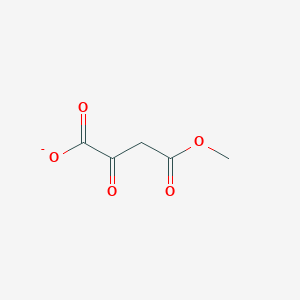

Oxaloacetate 4-methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxaloacetate 4-methyl ester is conjugate base of oxaloacetic acid 4-methyl ester; major species at pH 7.3. It is a conjugate base of an oxaloacetic acid 4-methyl ester.

Aplicaciones Científicas De Investigación

Metabolic Studies

Oxaloacetate 4-methyl ester is utilized extensively in metabolic research to explore the dynamics of the tricarboxylic acid (TCA) cycle. It acts as a substrate that can help elucidate the pathways of energy metabolism and the role of intermediates in cellular respiration. This compound's ability to mimic natural substrates allows researchers to investigate metabolic fluxes and enzyme kinetics under controlled conditions.

Biochemical Assays

The compound is employed in various biochemical assays, particularly those aimed at studying enzymatic reactions involving carboxylic acids. For instance, it can be used to assess the activity of enzymes such as transaminases and decarboxylases, which are crucial for amino acid metabolism and energy production. The ester form enhances solubility and stability, making it easier to handle in laboratory settings.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including condensation and esterification processes. This makes it valuable for producing pharmaceuticals and agrochemicals.

Therapeutic Potential

Recent studies have suggested potential therapeutic applications for oxaloacetate derivatives, including neuroprotective effects and roles in metabolic disorders. Research indicates that compounds similar to oxaloacetate can influence neuronal health and may have implications in treating conditions like ischemia or neurodegenerative diseases.

Case Study 1: Metabolic Pathway Analysis

A study investigated the role of this compound in the metabolism of Mycobacterium tuberculosis (Mtb). Researchers demonstrated that this compound could replenish oxaloacetate levels within the TCA cycle, essential for the bacterium's survival under specific growth conditions. The findings highlighted its importance in understanding pathogen metabolism and potential targets for drug development .

Case Study 2: Enzyme Activity Assessment

Another study focused on using this compound to evaluate the activity of transaminase enzymes. By measuring reaction rates with varying concentrations of the ester, researchers were able to determine kinetic parameters that are critical for understanding enzyme function in metabolic pathways .

Análisis De Reacciones Químicas

Direct Esterification

The primary synthesis method involves acid-catalyzed esterification of oxaloacetic acid with methanol:

Reaction :

Oxaloacetic acid+CH3OHH+Oxaloacetate 4 methyl ester+H2O

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Yield | >90% | |

| Optimal HCl Conc. | 1.2–1.6% |

Acid-Catalyzed Hydrolysis

The ester undergoes reversible hydrolysis to regenerate oxaloacetic acid:

Reaction :

Oxaloacetate 4 methyl ester+H2OH+Oxaloacetic acid+CH3OH

Mechanism :

-

Protonation of carbonyl oxygen

-

Nucleophilic attack by water

-

Formation of tetrahedral intermediate

Kinetics :

Enzymatic Hydrolysis

Enzyme : 4-methyloxaloacetate esterase (EC 3.1.1.44)

Reaction :

Oxaloacetate 4 methyl ester+H2O⇌Oxaloacetic acid+CH3OH

| Parameter | Value | Source |

|---|---|---|

| Enzyme Class | Hydrolases | |

| Optimal pH | 7.0–7.5 |

Transamination and Metabolic Reactions

Oxaloacetate 4-methyl ester participates in biological pathways:

Key Roles :

-

Substrate in gluconeogenesis

-

Intermediate in citric acid cycle

Reaction with Aminotransferases :

Oxaloacetate 4 methyl ester+Amino acid→Aspartate derivative+α keto acid

Stability in Metabolism :

-

Stable under physiological pH unless exposed to hydrolytic enzymes

-

Degrades in presence of strong bases

Condensation Reactions

As an α-keto ester, it undergoes aldol-like condensations:

Example Reaction :

Oxaloacetate 4 methyl ester+Acetyl CoA→Citrate derivative+CoA

Applications :

Stability and Reactivity Profile

| Factor | Effect on Reactivity | Source |

|---|---|---|

| pH > 9.0 | Rapid hydrolysis | |

| Temperature > 60°C | Accelerated ester degradation | |

| Aqueous solutions | Gradual hydrolysis (~2%/day) |

Key Findings :

Propiedades

Fórmula molecular |

C5H5O5- |

|---|---|

Peso molecular |

145.09 g/mol |

Nombre IUPAC |

4-methoxy-2,4-dioxobutanoate |

InChI |

InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9)/p-1 |

Clave InChI |

MAIRDOOJJIGWBJ-UHFFFAOYSA-M |

SMILES canónico |

COC(=O)CC(=O)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.